2-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
Overview
Description
2-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a chlorophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with morpholine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as apoptosis or cell cycle regulation, resulting in its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)quinoline-4-carboxamide: Lacks the morpholine moiety.
N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide: Lacks the chlorophenyl group.
2-(3-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
2-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is unique due to the combination of its quinoline core, chlorophenyl group, and morpholine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-17-5-3-4-16(14-17)21-15-19(18-6-1-2-7-20(18)25-21)22(27)24-8-9-26-10-12-28-13-11-26/h1-7,14-15H,8-13H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGRRRBJMDOAPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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